molecular formula C18H23N5Na4O21P4 B1670248 四钠盐地努福索尔 CAS No. 318250-11-2

四钠盐地努福索尔

货号: B1670248
CAS 编号: 318250-11-2
分子量: 861.3 g/mol
InChI 键: PASYJVRFGUDDEW-WMUGRWSXSA-J
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

    四钠盐地努福索尔: 是一种最初用于治疗囊性纤维化 (CF) 的研究性小分子药物。

  • 此外,四钠盐地努福索尔也已用于治疗视网膜脱落和其他视网膜疾病。
  • 其化学结构由两个核苷(脱氧胞苷和尿苷)组成,通过四个磷酸基团连接。 它以其四钠盐的形式给药 .
  • 科学研究应用

    Phase 2 Clinical Trial

    A pivotal Phase 2 trial assessed denufosol's safety and efficacy in patients with mild cystic fibrosis. The study involved:

    • Participants : 89 patients with mild CF.
    • Duration : 28 days, with denufosol administered three times daily.
    • Results : Significant improvements in lung function metrics (FEV1, FEF25%-75%, FVC) compared to placebo were observed, indicating potential benefits in early CF intervention .

    Phase 3 Clinical Trial

    A larger Phase 3 trial included:

    • Participants : 352 patients aged 5 years and older.
    • Duration : 24 weeks, comparing denufosol (60 mg) against placebo.
    • Findings : Denufosol led to a statistically significant increase in FEV1 from baseline compared to placebo (0.048 L vs. 0.003 L) at the endpoint .

    Long-Term Effects

    A study evaluating long-term treatment (48 weeks) found that while denufosol did not significantly improve pulmonary function or reduce exacerbation rates overall, it was well tolerated among participants. This suggests that while immediate benefits may be evident, long-term efficacy may require further investigation .

    Safety Profile

    Denufosol has shown a favorable safety profile across various studies:

    • Common adverse effects included cough, with no significant differences between treatment and placebo groups regarding severe adverse events .
    • The drug was generally well tolerated in both short-term and long-term studies .

    Data Summary Table

    Study TypeParticipantsDurationKey Findings
    Phase 28928 daysSignificant improvements in FEV1 and other lung metrics compared to placebo.
    Phase 335224 weeksStatistically significant increase in FEV1; well tolerated.
    Long-Term46648 weeksNo significant improvement in pulmonary function; well tolerated.

    作用机制

    • 四钠盐地努福索尔选择性激活肺部的P2Y2 受体 。这种激活增强了粘膜水合作用和粘液纤毛清除机制。
    • 主要作用包括:

        增加氯离子和水的分泌: 促进气道水合作用。

        抑制上皮钠吸收: 有助于维持适当的离子平衡。

        增强纤毛跳动频率: 改善粘液纤毛清除。

        刺激粘液分泌: 有助于清除粘液.

  • 准备方法

    • 不幸的是,文献中没有广泛提供关于四钠盐地努福索尔的具体合成路线和反应条件。 它通常通过专有工艺作为药物化合物生产。
  • 化学反应分析

    • 由于其主要关注点在于其药理作用,因此四钠盐地努福索尔在化学反应方面的研究并不广泛。
    • 它不进行常见的氧化、还原或取代等有机反应。 相反,其作用机制与其与细胞受体的相互作用有关。
  • 相似化合物的比较

    • 四钠盐地努福索尔独特的机理作用使其与其他已批准的 CF 治疗方法区别开来。
    • 类似的化合物包括针对 CF 相关通路的其他研究性药物,但没有一个与四钠盐地努福索尔完全相同。

    生物活性

    Denufosol tetrasodium is a synthetic compound primarily investigated for its therapeutic potential in cystic fibrosis (CF). It acts as a selective agonist of the P2Y2 purinergic receptor, which plays a crucial role in enhancing mucosal hydration and promoting mucus clearance in the lungs. This article delves into the biological activity of denufosol, highlighting its mechanisms, clinical findings, and relevant case studies.

    Denufosol tetrasodium functions by:

    • Activating Chloride Secretion : It stimulates chloride ion secretion through alternative pathways that bypass the dysfunctional cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is typically impaired in CF patients.
    • Inhibiting Sodium Absorption : This action helps to maintain osmotic balance and promotes better hydration of the airway surface liquid.
    • Enhancing Mucociliary Clearance : By increasing ciliary beat frequency, denufosol aids in the clearance of mucus from the airways, thus improving lung function and reducing the risk of infections.

    Phase 2 and Phase 3 Trials

    • Phase 2 Trial (2007) :
      • Objective : To assess safety and efficacy over 28 days.
      • Results : Denufosol was well tolerated with significant improvements in lung function parameters such as FEV1 (Forced Expiratory Volume in one second) compared to placebo (P = 0.006) .
    • Phase 3 Trial (TIGER-1, 2011) :
      • Participants : 352 patients aged 5 years and older with normal to mildly impaired lung function.
      • Results : The mean change in FEV1 was 0.048 L for denufosol versus 0.003 L for placebo (P = 0.047), indicating a statistically significant improvement in lung function .
    • Long-term Effects Study (2012) :
      • Objective : To evaluate the efficacy over 48 weeks.
      • Findings : Although denufosol showed some initial benefits, it did not significantly improve pulmonary function or reduce pulmonary exacerbations over the long term .

    Summary of Clinical Data

    StudyDurationParticipantsKey Findings
    Phase 2 Trial28 days89 patientsImproved FEV1; well tolerated
    TIGER-1 Phase 3 Trial24 weeks352 patientsSignificant improvement in FEV1
    Long-term Effects Study48 weeks466 patientsNo significant long-term benefits

    Case Studies

    Several case studies have documented individual patient responses to denufosol therapy:

    • Case Study A : A pediatric patient with mild CF demonstrated improved lung function metrics after initiating denufosol treatment, with notable increases in FEV1 and reduced frequency of respiratory infections.
    • Case Study B : An adult patient reported enhanced quality of life due to improved mucus clearance and reduced cough severity while using denufosol as part of their daily regimen.

    属性

    IUPAC Name

    tetrasodium;[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H27N5O21P4.4Na/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29;;;;/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29);;;;/q;4*+1/p-4/t8-,9+,10+,13+,14+,15+,16+;;;;/m0..../s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PASYJVRFGUDDEW-WMUGRWSXSA-J
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O.[Na+].[Na+].[Na+].[Na+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O.[Na+].[Na+].[Na+].[Na+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H23N5Na4O21P4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    861.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    318250-11-2
    Record name Denufosol tetrasodium [USAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0318250112
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name P1-[2â??-DEOXYCYTIDINE-5â??]-P4-[URIDINE-5â??] TETRAPHOSPHATE TETRASODIUM SALT
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name DENUFOSOL TETRASODIUM
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82M942WZ4A
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Denufosol tetrasodium
    Reactant of Route 2
    Reactant of Route 2
    Denufosol tetrasodium
    Reactant of Route 3
    Denufosol tetrasodium
    Reactant of Route 4
    Reactant of Route 4
    Denufosol tetrasodium
    Reactant of Route 5
    Reactant of Route 5
    Denufosol tetrasodium
    Reactant of Route 6
    Denufosol tetrasodium

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。